N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide
Description
This compound is a structurally complex heterocyclic molecule featuring multiple pharmacophores:
- A 4,5-dihydro-1H-pyrazole core substituted with a 2,3-dimethoxyphenyl group and a thiophen-2-yl moiety.
- A 4-(4-fluorophenyl)-4H-1,2,4-triazole ring linked via a sulfanyl-2-oxoethyl bridge.
- A terminal thiophene-2-carboxamide group.
Properties
IUPAC Name |
N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27FN6O4S3/c1-41-24-7-3-6-21(29(24)42-2)23-16-22(25-8-4-14-43-25)36-38(23)28(39)18-45-31-35-34-27(17-33-30(40)26-9-5-15-44-26)37(31)20-12-10-19(32)11-13-20/h3-15,23H,16-18H2,1-2H3,(H,33,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOJGVAWGRVXAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)F)CNC(=O)C5=CC=CS5)C6=CC=CS6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27FN6O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide (commonly referred to as Compound A) is a complex organic molecule that has garnered attention for its biological activity, particularly in the fields of oncology and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C36H36N6O5S2 |
| Molecular Weight | 696.85 g/mol |
| LogP | 6.3684 |
| Polar Surface Area | 100.603 Å |
| Hydrogen Bond Acceptors | 11 |
| Hydrogen Bond Donors | 1 |
The biological activity of Compound A is primarily attributed to its ability to interact with various molecular targets within cells. The presence of multiple functional groups facilitates non-covalent interactions such as hydrogen bonding and π-π stacking, which can modulate the activity of target proteins involved in critical cellular processes. This compound has shown potential in inhibiting key enzymes and receptors associated with cancer progression and inflammation .
Anticancer Activity
Recent studies have highlighted the anticancer potential of Compound A through various assays:
-
Cell Line Studies :
- Compound A exhibited significant cytotoxic effects against several cancer cell lines including MCF7 (breast cancer), SF-268 (central nervous system), and NCI-H460 (lung cancer) with IC50 values ranging from 3.79 µM to 42.30 µM .
- In a comparative study, derivatives of pyrazole similar to Compound A showed IC50 values as low as 0.067 µM against Aurora-A kinase, indicating strong potential for targeted cancer therapies .
-
Mechanistic Insights :
- The compound's structure allows it to inhibit cell proliferation by inducing apoptosis in cancer cells. For instance, it has been reported to cause significant cell apoptosis in A549 lung cancer cells with an IC50 of approximately 26 µM .
- Additionally, it has been shown to inhibit angiogenesis by blocking VEGF-induced proliferation in endothelial cells .
Case Study 1: Anticancer Screening
A study conducted by Walid Fayad et al. focused on screening a library of compounds for anticancer activity using multicellular spheroids as a model system. Compound A was identified among several candidates that demonstrated significant growth inhibition across multiple cancer types .
Case Study 2: In Vivo Studies
Further investigations into the pharmacokinetics and toxicity profiles of Compound A are ongoing. Preliminary results suggest that it has favorable absorption characteristics and low toxicity in animal models, making it a promising candidate for further development as an anticancer drug .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
A comparative analysis of structural motifs and substituents is summarized below:
Key Observations:
- The target compound uniquely combines a dihydro-pyrazole core with a triazole-thioether bridge, distinguishing it from simpler thiazole or isoxazole derivatives .
- The 2,3-dimethoxyphenyl group contrasts with electron-withdrawing substituents (e.g., nitro, trifluoromethyl) in other compounds, suggesting divergent electronic profiles and binding modes .
Electronic and Physicochemical Properties
- Electron-Donating vs.
- Molecular Weight and Complexity : The target compound’s molecular weight (~650–700 g/mol) exceeds simpler carboxamides (e.g., ~400 g/mol in ), which may impact pharmacokinetics but could improve target specificity.
Q & A
Q. What synthetic strategies are recommended for constructing the multi-heterocyclic core of this compound?
The compound’s synthesis likely involves sequential heterocycle formation, such as:
- Pyrazole ring formation via cyclocondensation of hydrazines with diketones or α,β-unsaturated carbonyls (common in thiophene-pyrazole hybrids) .
- Triazole ring synthesis using Huisgen cycloaddition or thiosemicarbazide cyclization, as seen in structurally similar 1,2,4-triazole derivatives .
- Thioether linkage introduction through nucleophilic substitution between a thiol-containing intermediate and a halogenated alkyl chain (e.g., 2-oxoethylsulfanyl groups) . Key steps should prioritize regioselectivity and purity, validated by LC-MS and NMR .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
A multi-technique approach is essential:
- 1H/13C NMR to verify substitution patterns (e.g., 4-fluorophenyl, thiophene) and diastereotopic protons in the 4,5-dihydropyrazole ring .
- HRMS for molecular weight confirmation, critical given the compound’s complexity .
- IR spectroscopy to identify functional groups (e.g., C=O at ~1700 cm⁻¹, S-H absence confirming thioether formation) .
- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities in the pyrazole-triazole-thiophene scaffold .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
Prioritize target-agnostic screens:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi, given the known activity of thiophene and triazole derivatives .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK293) to assess selectivity .
- Enzyme inhibition : Test against kinases or proteases via fluorescence-based assays, leveraging the compound’s hydrogen-bonding motifs (amide, triazole) .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data across different assay conditions?
- Dose-response curve normalization : Account for solvent effects (e.g., DMSO tolerance limits) and serum protein binding, which may reduce apparent potency .
- Metabolic stability assessment : Use liver microsome models to identify rapid degradation (e.g., esterase-mediated hydrolysis of the carboxamide) causing false negatives .
- Orthogonal assays : Validate hits with SPR (surface plasmon resonance) for direct target binding or transcriptomics to confirm pathway modulation .
Q. What computational methods optimize the compound’s binding affinity for a specific target?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with conserved residues in the target’s active site (e.g., hydrophobic pockets for 2,3-dimethoxyphenyl) .
- MD simulations : Assess dynamic stability of ligand-target complexes (≥100 ns trajectories) to identify flexible regions requiring rigidification .
- QSAR modeling : Train models on analogs (e.g., 1,2,4-triazole-thiophene hybrids) to predict substituent effects on potency .
Q. How can reaction conditions be optimized to improve yield during scale-up?
- DoE (Design of Experiments) : Apply factorial designs to variables like temperature, catalyst loading, and solvent polarity .
- Flow chemistry : Transition batch synthesis to continuous flow for exothermic steps (e.g., triazole cyclization), improving heat dissipation and reproducibility .
- In-line analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor intermediate formation and minimize side reactions .
Q. What strategies mitigate instability of the thioether linkage under oxidative conditions?
- Protective group strategies : Introduce tert-butylthio groups during synthesis, later deprotected to free thiols .
- Formulation additives : Use antioxidants (e.g., ascorbic acid) in biological assays to prevent premature oxidation to sulfones .
- Structural analogs : Replace the thioether with sulfoximines or triazoles to retain geometry while enhancing stability .
Methodological Considerations
- Data contradiction analysis : Cross-reference HPLC purity (>95%) with bioactivity outliers to rule out impurity-driven artifacts .
- Non-covalent interaction mapping : Employ STD-NMR or ITC to quantify binding thermodynamics, critical for structure-activity refinement .
- Regioselective modifications : Use directing groups (e.g., pyrazole N-methylation) to control substitution patterns in the triazole ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
